molecular formula C15H11ClF4N2 B2591338 N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride CAS No. 1274948-02-5

N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride

Cat. No.: B2591338
CAS No.: 1274948-02-5
M. Wt: 330.71
InChI Key: HYCFOCXHFIIAQQ-SUANDPOCSA-N
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Description

N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is a synthetic organic compound characterized by the presence of multiple fluorine atoms and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride typically involves the following steps:

    Formation of the Imine Intermediate: The reaction begins with the condensation of 2,4-difluoroaniline with 2,4-difluorobenzaldehyde under acidic conditions to form the imine intermediate.

    Hydrochloride Formation: The imine intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxime derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic Substitution: Substituted aniline derivatives.

    Reduction: Corresponding amine.

    Oxidation: Oxime derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it valuable in the development of fluorinated organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride involves its interaction with molecular targets through its imine group and fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-3-(2,6-Difluorophenyl)iminoprop-1-enyl]-2,6-difluoroaniline;hydrochloride
  • N-[(E)-3-(3,5-Difluorophenyl)iminoprop-1-enyl]-3,5-difluoroaniline;hydrochloride

Uniqueness

N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride is unique due to its specific substitution pattern of fluorine atoms, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different fluorine substitution patterns.

Properties

IUPAC Name

N-[(E)-3-(2,4-difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h1-9,20H;1H/b6-1+,21-7?;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERNZQYCIILMBY-OQAFFUSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=CC=NC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)N/C=C/C=NC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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